Lipophilicity Differentiation: Computed LogP of the N3-(6-Methylheptan-2-yl) Derivative vs. Common N3-Phenyl and N3-Allyl Analogs
The target compound, bearing a branched C8 alkyl N3 substituent, exhibits a computed LogP (XLogP3-AA) of 4.2, substantially higher than the N3-phenyl analog 2-mercapto-3-phenylquinazolin-4(3H)-one (estimated LogP ~2.5–3.0) and the N3-allyl analog 3-allyl-2-mercaptoquinazolin-4(3H)-one (reported LogP 2.10) [1]. An independent vendor reports a predicted LogP of 5.43 for the target compound, reinforcing the significant lipophilicity gap . This LogP difference of approximately 1.2–3.3 units translates to roughly 15- to 2000-fold higher predicted partition into lipid membranes, a property that can critically influence membrane penetration, tissue distribution, and target engagement for intracellular or membrane-embedded targets.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2; vendor-predicted LogP = 5.43 |
| Comparator Or Baseline | 3-Allyl-2-mercapto-4(3H)-quinazolinone LogP = 2.10; 3-phenyl-2-mercaptoquinazolin-4(3H)-one estimated LogP ~2.5–3.0 |
| Quantified Difference | ΔLogP ≈ 1.2–3.3 (target more lipophilic) |
| Conditions | Computed values: PubChem XLogP3-AA (2024.11.20 release) for target compound; Hit2Lead database for 3-allyl analog; estimated range for 3-phenyl analog from structural prediction. |
Why This Matters
Higher lipophilicity may confer superior membrane permeability for intracellular target engagement, but procurement decisions should consider whether this LogP range remains within drug-likeness guidelines for a given screening program.
- [1] PubChem Computed Properties. XLogP3-AA for CID 3415759. PubChem 2024.11.20 release. View Source
